N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-tert-butyl-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-6-22-13-15-5-8(10(21)19(7)13)9(20)16-12-18-17-11(23-12)14(2,3)4/h5-6H,1-4H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHWURZAAUWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method involves the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of green chemistry principles, such as the employment of environmentally friendly solvents and recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially diverse applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s thiadiazole-thiazolopyrimidine fusion distinguishes it from imidazolinone-based analogues. The tert-butyl group may enhance lipophilicity and metabolic stability compared to smaller substituents in benzene/furan analogues .
Pharmacological Potential
While direct activity data is unavailable, the compound’s structural resemblance to cytotoxic agents implies possible applications in oncology. The tert-butyl group may reduce metabolic degradation compared to methyl or hydrogen substituents in related compounds .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | tert-Butyl hydrazine, CS₂, EtOH, 80°C | 65–70 | |
| Carboxamide coupling | EDCI/HOBt, DMF, RT, 12h | 55–60 |
Basic: How to characterize its crystal structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) to obtain high-quality crystals .
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
- Refinement : Use SHELXL for structure solution and refinement, with R-factor < 0.05 .
Advanced: How to design experiments to assess bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) at varying concentrations (1–100 μM) .
- Molecular docking : Perform in silico studies with AutoDock Vina (GSK-3β PDB: 1Q3D) to predict binding affinities .
- Cellular assays : Test cytotoxicity via MTT assays (IC₅₀ determination in cancer cell lines) .
Critical Note : Include controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure reproducibility.
Advanced: How to resolve contradictions in reaction yields?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial design to optimize variables (temperature, solvent ratios) .
- HPLC-MS analysis : Identify side products (e.g., hydrolysis byproducts) using a C18 column (ACN/water gradient) .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Basic: What are common chemical reactions for functionalization?
Methodological Answer:
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to modify sulfur-containing moieties .
- Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ .
- Reductive amination : Employ NaBH₃CN for secondary amine formation .
Q. Table 2: Reaction Examples
| Reaction Type | Reagents | Target Modification |
|---|---|---|
| Oxidation | m-CPBA, DCM | Sulfoxide formation |
| Substitution | MeI, K₂CO₃, THF | Alkylation at thiadiazole |
Advanced: Which computational methods predict macromolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 50 ns trajectory) .
- Pharmacophore modeling : Generate 3D interaction maps using Schrödinger Suite .
- QSAR studies : Correlate substituent electronegativity with bioactivity (pIC₅₀ values) .
Basic: What analytical techniques ensure purity and identity?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm, flow rate 1 mL/min) .
- NMR : Assign peaks via ¹H/¹³C spectra (DMSO-d₆, δ 2.50 for solvent) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to elucidate mechanisms of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- SAR studies : Synthesize analogs with modified tert-butyl groups to assess steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
